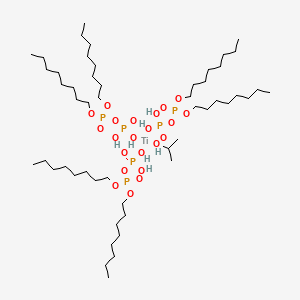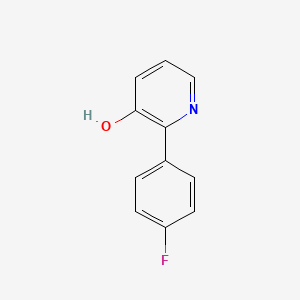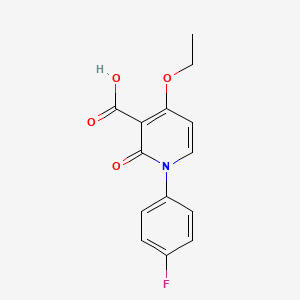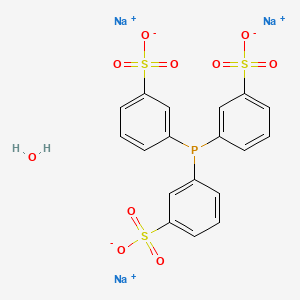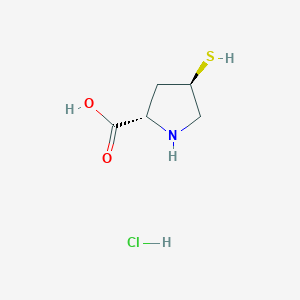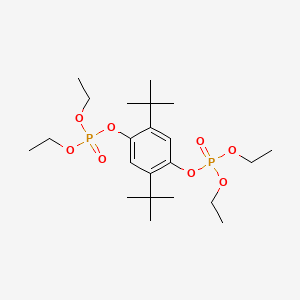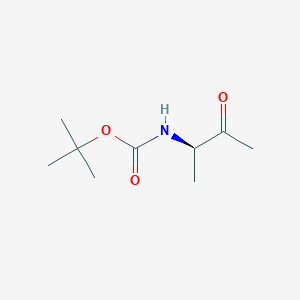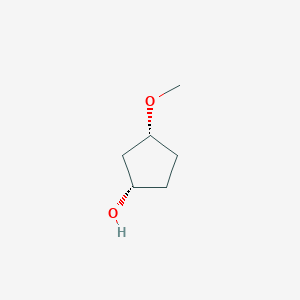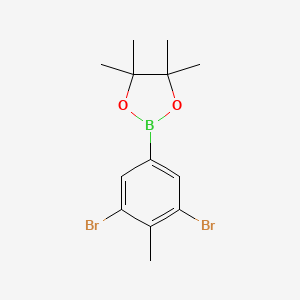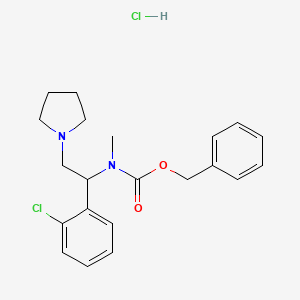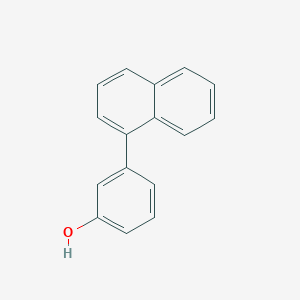
3-(Naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-yl)phenol, 95% (3NP-95) is a chemical compound that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 82-84 °C and a boiling point of 250-260 °C. 3NP-95 is a versatile starting material for the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the production of a variety of organic compounds.
Applications De Recherche Scientifique
3-(Naphthalen-1-yl)phenol, 95% has a wide range of scientific research applications. It is used as a starting material in the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the synthesis of organic compounds, such as nitro compounds, amines, and nitriles. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. 3-(Naphthalen-1-yl)phenol, 95% is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mécanisme D'action
3-(Naphthalen-1-yl)phenol, 95% is a versatile starting material for the synthesis of various organic compounds due to its ability to undergo a variety of reactions. The most common reaction of 3-(Naphthalen-1-yl)phenol, 95% is the nucleophilic substitution reaction, in which the nucleophile (the attacking species) displaces the leaving group from the 3-(Naphthalen-1-yl)phenol, 95% molecule. This reaction is catalyzed by acids, such as sulfuric acid, and bases, such as sodium hydroxide. The leaving group can be an alkyl halide, an aryl halide, or a nitrile.
Biochemical and Physiological Effects
3-(Naphthalen-1-yl)phenol, 95% is a non-toxic and non-irritant compound. It is not known to have any adverse effects on the human body. However, it is important to note that 3-(Naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments include its low cost, availability, and versatility. It is also a non-toxic and non-irritant compound. The main limitation of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments is that it is not approved for use in humans or animals.
Orientations Futures
There are several potential future directions for 3-(Naphthalen-1-yl)phenol, 95%. These include its use in the synthesis of new pharmaceuticals, polymers, and dyes. It could also be used in the synthesis of new heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, further research could be conducted to explore its potential use in the development of new catalysts and reagents. Finally, further research could be conducted to explore its potential use in the development of new drug delivery systems.
Méthodes De Synthèse
3-(Naphthalen-1-yl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of naphthalene with phenol in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified and recrystallized to obtain the desired product. The second step involves the reaction of the purified product with an alkyl halide in the presence of a base, such as sodium hydroxide. The resulting product is then purified and recrystallized to obtain the desired product.
Propriétés
IUPAC Name |
3-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDWVIWDAFDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
